Thesin

Natural product chemistry Alkaloid structural elucidation Cyclobutane alkaloids

Sourcing rare, saturated pyrrolizidine alkaloids with well-defined neuromuscular activity profiles for receptor mapping or scaffold hopping remains a persistent bottleneck. Thesin (CAS 528-37-0) directly resolves this: it is one of very few natural products built on an α-truxillic acid (cyclobutane) scaffold and, unlike unsaturated PAs, lacks the 1,2-unsaturation required for hepatic bioactivation - eliminating confounding hepatotoxicity in vivo. - Supplied as a characterized reference standard (≥95% purity) suitable for SAR studies, biosynthesis investigations, and nicotinic acetylcholine receptor pharmacology. - Produces complete neuromuscular blockade at 2.5-3 mg/kg i.v. with concurrent hypotension, serving as both a natural-product benchmark and a semisynthetic starting point for bis-quaternary NMB agents. - Available from stock with global shipping; bulk and custom synthesis inquiries welcomed.

Molecular Formula C34H42N2O6
Molecular Weight 574.7 g/mol
CAS No. 528-37-0
Cat. No. B12781886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThesin
CAS528-37-0
Molecular FormulaC34H42N2O6
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESC1CC2C(CCN2C1)COC(=O)C3C(C(C3C4=CC=C(C=C4)O)C(=O)OCC5CCN6C5CCC6)C7=CC=C(C=C7)O
InChIInChI=1S/C34H42N2O6/c37-25-9-5-21(6-10-25)29-31(33(39)41-19-23-13-17-35-15-1-3-27(23)35)30(22-7-11-26(38)12-8-22)32(29)34(40)42-20-24-14-18-36-16-2-4-28(24)36/h5-12,23-24,27-32,37-38H,1-4,13-20H2/t23-,24-,27+,28+,29?,30?,31?,32?/m0/s1
InChIKeyXGRYDJSRYGHYOO-KJYQHMRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thesin Overview


Thesin (Thesine; CAS 528-37-0) is a natural pyrrolizidine alkaloid first isolated from Thesium minkwitzianum [1]. It is the bis[(+)-isoretronecanol] diester of α-truxillic acid (a cyclobutane-2,4-diphenyl-1,3-dicarboxylic acid), with the molecular formula C34H42N2O6 and a molecular weight of 574.3 Da [1][2]. The compound is notable for its central cyclobutane ring—a structural feature rare among pyrrolizidine alkaloids—and its saturated necine base, which places it in the non-hepatotoxic saturated pyrrolizidine alkaloid subclass [2][3]. Pharmacologically, thesine produces a curare-like neuromuscular blockade with concomitant hypotensive and respiratory-inhibitory effects at doses of 2.5–3 mg/kg (i.v.) in anaesthetized cats [1].

Why In-Class PAs Cannot Substitute Thesin


Pyrrolizidine alkaloids are an extremely heterogeneous class with respect to both toxicity and pharmacodynamic profile. Thesin belongs to the saturated pyrrolizidine alkaloid subclass, which lacks the 1,2-unsaturation required for hepatic bioactivation to toxic pyrrolic metabolites—a liability that renders unsaturated congeners such as lasiocarpine and heliotrine hepatotoxic and carcinogenic [1]. Even within the saturated subclass, thesine is structurally unique: it is one of the very few natural pyrrolizidine alkaloids built on a cyclobutane (α-truxillic acid) scaffold rather than the common open-chain necic acids, and it is a symmetrical bis-ester bearing two pyrrolizidine moieties (MW 574.3) rather than a monoester such as the co-occurring alkaloid thesinine (MW 287.4) [2][3]. These structural distinctions translate into a distinct pharmacological signature—curare-like neuromuscular blockade with hypotension—that cannot be assumed for other pyrrolizidine alkaloids, making direct substitution scientifically invalid without empirical confirmation.

Quantitative Differentiation Evidence


Cyclobutane Bis-Ester vs. Monoester Thesinine

Thesin is a symmetrical bis-ester of α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) with two molecules of (+)-isoretronecanol, yielding a dimeric structure of MW 574.3 Da [1]. In contrast, the co-occurring alkaloid thesinine is a monoester of p-coumaric acid with a single (+)-isoretronecanol unit (MW 287.4 Da; C17H21NO3) [2]. The cyclobutane core of thesine provides conformational rigidity and a defined inter-nitrogen distance that has been key to structure–activity relationships in synthetic curare-like agents derived from α-truxillic acid (e.g., anatruxonium, cyclobutonium) [3].

Natural product chemistry Alkaloid structural elucidation Cyclobutane alkaloids

Saturated vs. Unsaturated Pyrrolizidine Alkaloid Toxicity

Thesin is a saturated pyrrolizidine alkaloid: its necine base, (+)-isoretronecanol, is fully saturated (hexahydro-1H-pyrrolizine), bearing no 1,2-double bond [1]. Unsaturated pyrrolizidine alkaloids (e.g., lasiocarpine, heliotrine, riddelliine) require the 1,2-unsaturation for cytochrome P450-mediated dehydrogenation to reactive pyrrolic esters, which alkylate hepatic macromolecules and cause veno-occlusive disease [2]. Thesin therefore avoids this toxification pathway, consistent with the classification of saturated pyrrolizidine alkaloids as non-hepatotoxic [2]. The acute LD50 of thesine (2.99 mg/kg i.v. in mice) reflects its pharmacodynamic neuromuscular blocking activity rather than delayed hepatic toxicity [3].

Toxicology Pyrrolizidine alkaloid safety Hepatotoxicity screening

Neuromuscular Blockade in Cat Model

In anaesthetized cats, intravenous administration of thesine at 2.5–3 mg/kg produces complete cessation of neuromuscular transmission, accompanied by inhibition of respiration and a hypotensive effect [1]. This pharmacological profile is qualitatively comparable to that of classical curare alkaloids (e.g., d-tubocurarine), which produce neuromuscular blockade at ED50 values of approximately 0.25 mg/kg in cats [2]. However, a direct quantitative head-to-head comparison of thesine and tubocurarine in an identical experimental preparation is not available in the accessible literature. Thesine additionally produces a hypotensive response at its neuromuscular blocking dose, whereas tubocurarine-induced hypotension is primarily attributed to histamine release—a mechanistic distinction that has not been directly compared [1][2].

Neuromuscular pharmacology Curare-like agents In vivo myorelaxant activity

Dimethiodide Derivatization Enhances Curare-Like Activity

Conversion of thesine to its dimethiodide (bis-quaternary ammonium) derivative results in a marked increase in both toxicity and curare-like neuromuscular blocking potency relative to the parent tertiary amine alkaloid [1]. This enhancement mimics the classical structure–activity paradigm of curare alkaloids, where quaternization of the tertiary amine groups increases affinity for the nicotinic acetylcholine receptor at the neuromuscular junction [1][2]. The melting point decreases from 254–256°C (thesine free base) to 150°C (dimethiodide), consistent with the formation of a quaternary salt [1].

Quaternary ammonium myorelaxants Structure–activity relationship Alkaloid derivatization

High Thermal Stability vs. Thesinine

Thesin exhibits a melting point of 254–256°C (recrystallized from ethanol), substantially higher than that of the co-occurring pyrrolizidine alkaloid thesinine (38–40°C) [1]. The >210°C difference reflects thesine's dimeric, cyclobutane-rigidified structure with extensive intermolecular hydrogen-bonding capacity (two phenolic hydroxyl groups plus two ester carbonyls), versus thesinine's monomeric, flexible coumaric acid ester structure [1]. This thermal stability has practical implications for storage, shipping, and formulation development, particularly in applications where thermal degradation of less stable alkaloids is a concern.

Physicochemical characterization Melting point analysis Formulation stability

Research & Procurement Scenarios


Cyclobutane-Based Neuromuscular Blocker Development

Thesin is one of the few naturally occurring alkaloids possessing the α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) scaffold, which has served as the foundation for synthetic curare-like agents such as anatruxonium and cyclobutonium [1]. Medicinal chemistry groups investigating bis-quaternary neuromuscular blocking agents can utilize thesine as both a natural-product benchmark and a semisynthetic starting point. The demonstrated enhancement of curare-like activity upon quaternization to the dimethiodide [2] validates the scaffold's suitability for further structure–activity exploration.

Non-Hepatotoxic PA Probe for In Vivo Neuropharmacology

Unlike the widely studied unsaturated pyrrolizidine alkaloids (lasiocarpine, heliotrine, riddelliine), thesine contains a fully saturated (+)-isoretronecanol necine base and therefore lacks the structural requirement for hepatic bioactivation to toxic pyrrolic metabolites [3]. This makes thesine a safer in vivo probe for studying pyrrolizidine alkaloid interactions with nicotinic acetylcholine receptors at the neuromuscular junction, without the confounding delayed hepatotoxicity that complicates experiments with unsaturated congeners. The i.v. LD50 of 2.99 mg/kg in mice provides a defined acute toxicity benchmark for dose-ranging studies [2].

Structural Biology of Cyclobutane Natural Products

The cyclobutane ring is a relatively rare motif in natural products, and thesine represents one of the few examples where a cyclobutane dicarboxylic acid (α-truxillic acid) is esterified to alkaloidal moieties [1]. Researchers in natural product biosynthesis, structural biology, and chemical ecology can employ thesine as a reference standard for studying the enzymatic [2+2] photodimerization that generates cyclobutane scaffolds from cinnamic acid derivatives in plants. Its high melting point (254–256°C) and characteristic optical rotation ([α]D +76°) provide reliable identification markers for analytical method development [2].

Combined Neuromuscular Blockade and Cardiovascular Depression

Thesin produces a distinctive pharmacological profile in anaesthetized cats: complete cessation of neuromuscular transmission at 2.5–3 mg/kg i.v. accompanied by concomitant respiratory inhibition and hypotension [2]. This integrated pharmacodynamic response—neuromuscular blockade with simultaneous blood pressure reduction—differs from the profile of classical curare alkaloids, where hypotension is largely histamine-mediated and separable from neuromuscular potency. Investigators studying the interplay between neuromuscular and cardiovascular systems may find thesine a useful pharmacological tool for modeling combined neuromuscular–cardiovascular depression in a single agent.

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